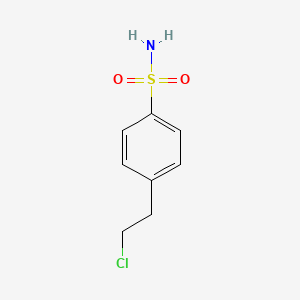

4-(2-Chloroethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

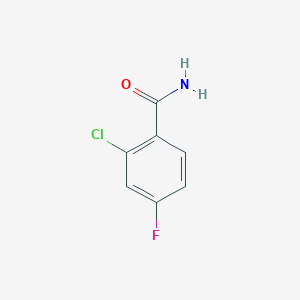

4-(2-Chloroethyl)benzenesulfonamide is a chemical compound with the CAS Number: 5378-85-8 . It has a molecular weight of 219.69 .

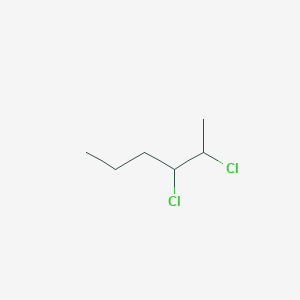

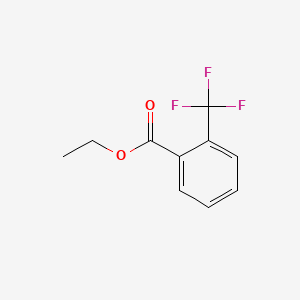

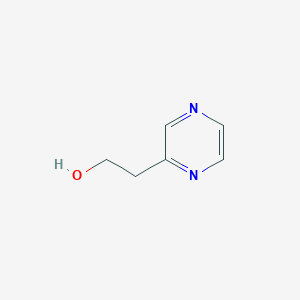

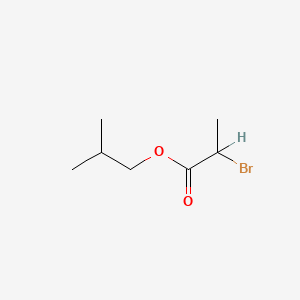

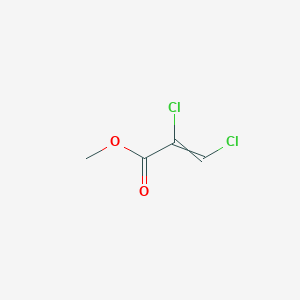

Molecular Structure Analysis

The molecular formula of 4-(2-Chloroethyl)benzenesulfonamide is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) .Wissenschaftliche Forschungsanwendungen

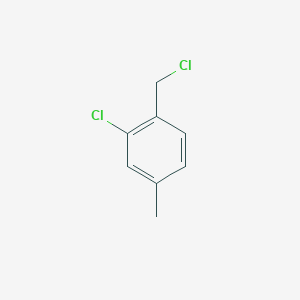

Chemical Synthesis and Transformation

Polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including solid-phase synthesis, which leverages immobilized primary amines and nitrobenzenesulfonyl chloride to yield diverse privileged scaffolds. These methodologies highlight the adaptability of benzenesulfonamide derivatives in the synthesis of complex chemical structures, potentially contributing to the development of novel compounds with significant biological activity (Fülöpová & Soural, 2015).

Carbonic Anhydrase Inhibition

4-(2-Substituted hydrazinyl)benzenesulfonamides have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These derivatives show potent inhibition, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Fluorescence Chemosensing

Benzenesulfonamide derivatives have been developed as colorimetric and fluorescence probes for the selective detection of metal ions in aqueous solutions. These probes, through specific molecular interactions, offer promising applications in environmental monitoring and bioimaging, demonstrating the versatility of benzenesulfonamide-based compounds in sensor technology (Ravichandiran et al., 2020).

Molecular Structure Analysis

The structural and spectroscopic properties of para-halogen benzenesulfonamides have been explored through comprehensive theoretical studies. Investigations into vibrational frequencies, NMR chemical shifts, and molecular geometry provide insight into the effects of halogen substitution on these compounds, enriching our understanding of their chemical behavior and potential interactions in biological systems (Karabacak et al., 2009).

Environmental Contaminant Extraction

Innovative extraction methodologies have been developed for benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, employing low-pressurized microwave-assisted extraction. This approach highlights the environmental relevance of benzenesulfonamide derivatives, underscoring their ubiquity as emerging contaminants and the need for efficient detection and removal techniques (Speltini et al., 2016).

Eigenschaften

IUPAC Name |

4-(2-chloroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYSWWZJELJZLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350308 |

Source

|

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethyl)benzenesulfonamide | |

CAS RN |

5378-85-8 |

Source

|

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.